molecular formula C15H20FN3O B7586079 N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide

N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide

Cat. No. B7586079
M. Wt: 277.34 g/mol
InChI Key: HISWQASWKMKHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of quinoxaline derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or pathways involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide in lab experiments include its high potency and selectivity, as well as its ability to target specific enzymes or pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide. These include:
1. Further studies to fully understand its mechanism of action and identify its molecular targets.
2. Development of more potent and selective analogs of N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide.
3. Evaluation of its efficacy and safety in clinical trials for the treatment of various diseases.
4. Investigation of its potential applications in other fields such as agriculture and environmental science.
5. Development of new methods for the synthesis of N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide that are more efficient and cost-effective.
Conclusion:
N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide is a promising compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide involves the reaction of 6-fluoro-4-methylquinoxaline-2-carboxylic acid with cyclopropylamine and N-methylacetamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in the development of drugs for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c1-17-7-8-19(10-15(20)18(2)12-4-5-12)13-6-3-11(16)9-14(13)17/h3,6,9,12H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISWQASWKMKHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)CC(=O)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.